5-Methoxy-2-(trifluoromethyl)pyridine-4-carboxylic acid
Overview
Description
5-Methoxy-2-(trifluoromethyl)pyridine-4-carboxylic acid is a chemical compound with the molecular formula C8H6F3NO3. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of the trifluoromethyl group and methoxy group in its structure makes it a compound of interest in various fields of research, including pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Target of Action
Similar compounds, such as trifluoromethylpyridines, have been used in the synthesis of β-secretase (bace) inhibitors . BACE is a key enzyme in the production of amyloid-β peptides, which accumulate in the brains of individuals with Alzheimer’s disease.
Mode of Action
It is known that trifluoromethylpyridines can participate in suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound with a halide or pseudohalide under the influence of a palladium catalyst .
Biochemical Pathways
If it acts as a bace inhibitor, it would interfere with the amyloidogenic pathway, reducing the production of amyloid-β peptides .
Pharmacokinetics
The presence of the trifluoromethyl group and the pyridine ring could potentially influence these properties, as they are known to enhance lipophilicity and thus potentially improve bioavailability .
Result of Action
If it acts as a bace inhibitor, it could potentially reduce the production of amyloid-β peptides, thereby mitigating the pathological processes associated with alzheimer’s disease .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s reactivity and its interactions with its targets. The trifluoromethyl group in 5-Methoxy-2-(trifluoromethyl)pyridine-4-carboxylic acid is known for its high electronegativity and strong carbon-fluorine bonds, which could potentially enhance the compound’s stability under various environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-(trifluoromethyl)pyridine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the trifluoromethylation of 4-iodobenzene, followed by a series of reactions to introduce the methoxy and carboxylic acid groups . Another approach is the simultaneous vapor-phase chlorination/fluorination at high temperatures (>300°C) using transition metal-based catalysts such as iron fluoride .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production. The simultaneous vapor-phase reaction method is particularly advantageous for industrial-scale synthesis due to its simplicity and high yield .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-(trifluoromethyl)pyridine-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups into the pyridine ring, leading to a wide range of derivatives .
Scientific Research Applications
5-Methoxy-2-(trifluoromethyl)pyridine-4-carboxylic acid has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Methoxy-2-(trifluoromethyl)pyridine-4-carboxylic acid include:
5-(Trifluoromethyl)pyridine-2-carboxylic acid: Another trifluoromethyl-substituted pyridine derivative used in similar applications.
4-(Trifluoromethyl)pyridine: A simpler trifluoromethyl-substituted pyridine used as an intermediate in various chemical syntheses.
Uniqueness
The uniqueness of this compound lies in the combination of the trifluoromethyl and methoxy groups, which confer distinct chemical and physical properties. These groups enhance the compound’s reactivity, stability, and potential biological activity, making it a valuable compound for research and industrial applications .
Biological Activity
5-Methoxy-2-(trifluoromethyl)pyridine-4-carboxylic acid (CAS No. 1211525-32-4) is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a methoxy group and a trifluoromethyl group, which significantly influence its chemical behavior and biological interactions. The molecular structure can be represented as follows:
1. Antimicrobial Activity
Research indicates that pyridine derivatives, including this compound, exhibit antimicrobial properties. A study highlighted the effectiveness of various pyridine compounds against a range of bacterial strains, suggesting that modifications in the structure can enhance their antimicrobial efficacy. Specifically, compounds with trifluoromethyl substitutions have shown improved activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Pyridine Derivatives
Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli, S. aureus | TBD |
Other Pyridine Derivatives | Various Bacterial Strains | Varies by structure |
The biological activity of this compound is thought to stem from its ability to interact with various biomolecular targets, including enzymes and receptors. The trifluoromethyl group may enhance lipophilicity, facilitating better membrane penetration and binding affinity to target sites.
1. Enzyme Inhibition
Some studies suggest that pyridine derivatives can act as inhibitors for specific enzymes involved in metabolic pathways or pathogen survival. For instance, their role in inhibiting bacterial enzymes could be crucial for developing new antibacterial agents .
2. Binding Affinity Studies
Binding studies with biomolecules like bovine serum albumin (BSA) indicate that the compound has significant binding interactions, which are essential for its biological effects. The binding constants suggest strong affinity, potentially leading to enhanced therapeutic effects .
Case Studies and Research Findings
Several studies have explored the biological activities of related pyridine compounds, providing insights into the potential applications of this compound.
Case Study: Antimicrobial Efficacy
A comparative study evaluated various pyridine derivatives' antimicrobial activities against multiple bacterial strains. The results indicated that modifications in the substituents significantly impacted efficacy, with compounds containing trifluoromethyl groups exhibiting superior activity .
Case Study: Structural Variations and Biological Activity
Research on isomeric complexes of pyridine carboxylic acids revealed that structural variations affect binding properties and biological activity. The chelation of metal ions by these compounds also plays a role in enhancing their biological performance .
Properties
IUPAC Name |
5-methoxy-2-(trifluoromethyl)pyridine-4-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c1-15-5-3-12-6(8(9,10)11)2-4(5)7(13)14/h2-3H,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQJUPGCYCBMJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1C(=O)O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211525-32-4 | |
Record name | 5-methoxy-2-(trifluoromethyl)pyridine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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